2,3,3',4,4',5'-Hexachlorobiphenyl

概要

説明

2,3,3’,4,4’,5’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which belongs to a group of synthetic organic chemicals known for their environmental persistence and potential health hazards. These compounds were widely used in industrial applications, including as dielectric fluids in transformers and capacitors, until their production was banned in many countries due to their toxic effects and environmental persistence .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4,4’,5’-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process requires the use of chlorine gas and a catalyst, such as ferric chloride, to facilitate the chlorination reaction. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at specific positions on the biphenyl ring .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,3’,4,4’,5’-Hexachlorobiphenyl, was historically conducted through batch chlorination processes. These processes involved the direct chlorination of biphenyl in the presence of a catalyst, followed by purification steps to isolate the desired chlorinated biphenyl isomers .

化学反応の分析

Types of Reactions: 2,3,3’,4,4’,5’-Hexachlorobiphenyl undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of chlorine atoms, typically resulting in the formation of less chlorinated biphenyls.

Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are commonly employed.

Substitution: Reagents such as sodium hydroxide or ammonia are used under specific conditions to facilitate the substitution reactions.

Major Products Formed:

Oxidation: Hydroxylated biphenyl derivatives.

Reduction: Less chlorinated biphenyls.

Substitution: Biphenyl derivatives with various functional groups.

科学的研究の応用

Historical Context and Industrial Use

PCBs, including 2,3,3',4,4',5'-hexachlorobiphenyl, were primarily used in electrical equipment such as transformers and capacitors until their ban in the late 1970s. They served as dielectric fluids due to their excellent insulating properties and thermal stability. Other applications included hydraulic fluids, plasticizers in synthetic resins, and additives in paints and inks . Despite the ban, many of these products remain in use due to their long lifespan.

Environmental Impact

The environmental persistence of this compound has raised concerns regarding its bioaccumulation in the food chain and potential health risks to humans and wildlife. Studies have shown that PCBs can lead to various health issues including endocrine disruption, reproductive harm, and carcinogenic effects . The compound's half-life in biological systems is approximately 436.52 days , indicating its long-term presence in the environment.

Scientific Research Applications

Research on this compound has focused on several key areas:

- Toxicological Studies : Investigations into the compound's effects on human health have highlighted its association with various diseases such as cancer and metabolic disorders. For instance, studies have linked exposure to PCBs with increased risks of breast cancer and type 2 diabetes .

- Environmental Monitoring : The compound is often included in assessments of polychlorinated biphenyl contamination in soil and water samples. Its presence is used as an indicator of PCB pollution levels in ecosystems .

- Analytical Chemistry : Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify PCBs in environmental samples. This analytical approach is crucial for regulatory compliance and environmental remediation efforts .

Case Study 1: PCB Contamination Incident in Belgium

In 1999, a significant incident involving PCB contamination occurred when animal feed contaminated with PCBs was distributed across Belgium. This led to widespread food safety concerns and prompted extensive monitoring programs for dioxins and PCBs in food products . The incident underscored the need for rigorous safety protocols regarding PCB management.

Case Study 2: Health Impact Studies

A longitudinal study conducted among residents near industrial sites revealed a correlation between PCB exposure and increased rates of certain cancers. The study utilized adipose tissue samples to measure concentrations of various PCBs, including this compound. Results indicated a statistically significant association between higher PCB levels and breast cancer incidence .

作用機序

The toxic effects of 2,3,3’,4,4’,5’-Hexachlorobiphenyl are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, the compound activates the receptor, leading to the transcriptional activation of various genes involved in xenobiotic metabolism. This activation results in the production of reactive oxygen species and other toxic metabolites, contributing to cellular damage and adverse health effects .

類似化合物との比較

2,3,3’,4,4’,5’-Hexachlorobiphenyl is one of many polychlorinated biphenyl congeners. Similar compounds include:

2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another hexachlorinated biphenyl with a different substitution pattern, leading to distinct chemical and toxicological properties.

2,2’,4,4’,5,5’-Hexachlorobiphenyl: Known for its persistence and bioaccumulation potential, similar to 2,3,3’,4,4’,5’-Hexachlorobiphenyl.

The uniqueness of 2,3,3’,4,4’,5’-Hexachlorobiphenyl lies in its specific chlorination pattern, which influences its chemical reactivity, environmental behavior, and toxicological profile .

生物活性

2,3,3',4,4',5'-Hexachlorobiphenyl (PCB No. 157) is a member of the polychlorinated biphenyl (PCB) family, known for its environmental persistence and potential health risks. This compound has been extensively studied for its biological activity, particularly concerning endocrine disruption, carcinogenic potential, and effects on various biological systems.

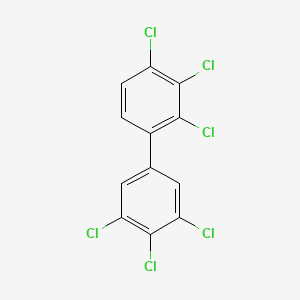

Chemical Structure and Properties

This compound is characterized by its molecular formula , which consists of two phenyl rings connected by a single bond and six chlorine atoms substituted at various positions. This structure contributes to its stability and resistance to degradation in the environment .

Endocrine Disruption

Mechanism of Action:

The compound exhibits significant endocrine-disrupting properties. It has been shown to alter thyroid hormone production and interact with estrogen receptors. These interactions can lead to reproductive health issues and developmental problems in various organisms . The disruption of calcium homeostasis and protein kinase C translocation has also been implicated in its biological activity .

Case Studies:

A study involving rats demonstrated that exposure to this compound resulted in increased liver enzyme activities indicative of altered metabolic processes. Although no acute toxic effects were observed, the changes in liver weight and enzyme activity suggest potential long-term health implications .

Carcinogenic Potential

Research indicates that this compound may promote tumor growth through mechanisms involving oxidative stress and disruption of cellular communication pathways. Increased levels of reactive oxygen species (ROS) have been linked to cellular injury and proliferation, raising concerns about its carcinogenic properties .

Oxidative Stress:

The compound has been associated with increased oxidative stress in animal studies. This condition can lead to DNA damage and subsequent tumorigenesis .

Biological Accumulation

This compound is known for its bioaccumulation in the food chain. Studies have shown that it can accumulate in the tissues of organisms exposed to contaminated environments. The concentrations of PCBs in human serum have been monitored over time, revealing a gradual decrease in some populations but persistent levels in others .

Comparative Analysis with Other PCBs

The biological activity of this compound can be compared with other PCB congeners such as PCB #138 and PCB #153. While all these compounds share similar structural characteristics and potential health risks, their specific biological activities can vary significantly based on their chlorine substitution patterns.

| PCB Congener | Endocrine Disruption | Carcinogenic Potential | Bioaccumulation |

|---|---|---|---|

| This compound | High | Moderate | High |

| PCB #138 | Moderate | High | High |

| PCB #153 | Low | Moderate | Moderate |

特性

IUPAC Name |

1,2,3-trichloro-4-(3,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-7-2-1-6(10(16)12(7)18)5-3-8(14)11(17)9(15)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWXDQVNPCIEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074205 | |

| Record name | 2,3,3',4,4',5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69782-90-7 | |

| Record name | PCB 157 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69782-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4,4',5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069782907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,4',5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',5'-Hexachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3',4,4',5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX9G1C1FTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。